molecular formula C18H30N4O2 B6085875 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide

Cat. No.: B6085875
M. Wt: 334.5 g/mol
InChI Key: YNILPILGZCWUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide is a complex organic compound that features a unique combination of oxazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. The final step often involves the acylation of the piperidine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the oxazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, but typical conditions include temperatures ranging from -78°C to 150°C and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • Ethyl 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-oxobutanoate

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide stands out due to its unique combination of oxazole and piperidine moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-13-17(14(2)24-20-13)11-18(23)19-15-5-4-8-22(12-15)16-6-9-21(3)10-7-16/h15-16H,4-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILPILGZCWUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCN(C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.